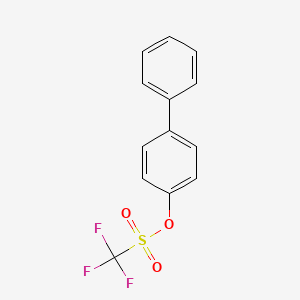

Triflato de 4-fenilfenilo

Descripción general

Descripción

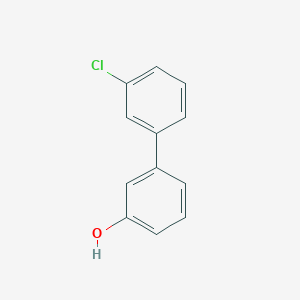

4-Phenylphenyl triflate is an aryl compound with the molecular formula C13H9F3O3S and a molecular weight of 302.27 . It is a solid substance that is stored in a dry room at normal temperature .

Molecular Structure Analysis

The molecular structure of 4-Phenylphenyl triflate contains a total of 30 bonds, including 21 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfonate .Physical and Chemical Properties Analysis

4-Phenylphenyl triflate is a solid substance that is stored in a dry room at normal temperature . .Aplicaciones Científicas De Investigación

Síntesis de Biarilos

Triflato de 4-fenilfenilo: se utiliza en la síntesis de compuestos biarílicos, que son estructuras fundamentales en los productos farmacéuticos, agroquímicos y la ciencia de los materiales . El compuesto sirve como agente de arilación en reacciones de acoplamiento cruzado, como la reacción de Suzuki-Miyaura, para formar estructuras biarílicas con posibles aplicaciones terapéuticas, incluidas las propiedades antiartríticas .

Catálisis de Ácidos de Lewis

En el ámbito de la síntesis orgánica, el This compound puede actuar como catalizador de ácido de Lewis. Esta aplicación es particularmente valiosa para facilitar las reacciones de cicloadición y ciclización, que son pasos fundamentales en la construcción de moléculas orgánicas complejas .

Química Verde

El papel del compuesto en la promoción de reacciones en medios acuosos se alinea con los principios de la química verde. Apoya el desarrollo de procesos químicos sostenibles al minimizar el uso de disolventes peligrosos y permitir reacciones en agua, que es un disolvente no tóxico y abundante .

Síntesis Farmacéutica

This compound: participa en la síntesis de intermediarios farmacéuticos. Su capacidad para introducir grupos arilo en las moléculas es crucial para la construcción de ingredientes farmacéuticos activos (API) con requisitos estructurales precisos .

Ciencia de los Materiales

En la ciencia de los materiales, el This compound contribuye a la síntesis de polímeros y materiales electrónicos. Su aplicación en la formación de polímeros arilados puede conducir al desarrollo de nuevos materiales con propiedades mejoradas .

Reutilización y Recuperación Catalítica

La estabilidad y reactividad del This compound lo hacen adecuado para sistemas catalíticos donde se desea la reutilización y recuperación del catalizador. Esto no solo reduce los residuos, sino que también reduce el costo del proceso de síntesis .

Tolerancia de Grupos Funcionales

Debido a su reactividad suave, el This compound es compatible con una amplia gama de grupos funcionales. Esta tolerancia permite la síntesis de moléculas complejas sin la necesidad de grupos protectores, lo que simplifica la ruta sintética .

Síntesis de Productos Naturales

Por último, el This compound encuentra aplicación en la síntesis total de productos naturales. Se utiliza en reacciones de acoplamiento cruzado que son integrales para construir las arquitecturas complejas de compuestos naturales .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that most drugs exert their effects by interacting with biological receptors, which can be proteins, enzymes, or nucleic acids . The specific targets of 4-Phenylphenyl triflate could be determined through further experimental studies.

Mode of Action

Generally, drugs interact with their targets to induce a biological response . This interaction can result in the activation or inhibition of the target, leading to changes in cellular processes. The exact mode of action of 4-Phenylphenyl triflate would require additional research for a definitive explanation.

Biochemical Pathways

It’s worth noting that drugs typically influence biochemical pathways by interacting with one or more components of the pathway, leading to alterations in the downstream effects

Action Environment

Environmental factors can significantly impact a drug’s effectiveness and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, a common reaction in organic chemistry, has been performed in water, demonstrating the influence of the reaction environment

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-Phenylphenyl triflate are not well-studied. As a triflate, it is known to be an excellent leaving group used in certain organic reactions such as nucleophilic substitution . This suggests that 4-Phenylphenyl triflate may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

The molecular mechanism of 4-Phenylphenyl triflate is not well-understood. Its role as a leaving group in organic reactions suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

(4-phenylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O3S/c14-13(15,16)20(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYGCJTUUXOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454432 | |

| Record name | Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-4-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-78-9 | |

| Record name | Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-4-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Biphenylyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

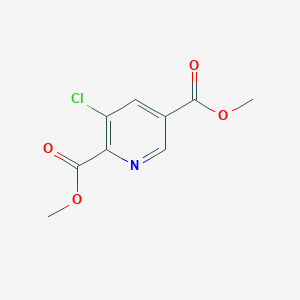

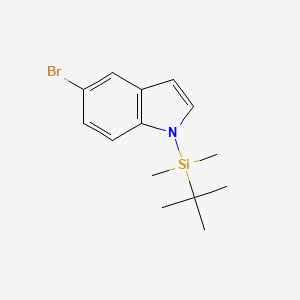

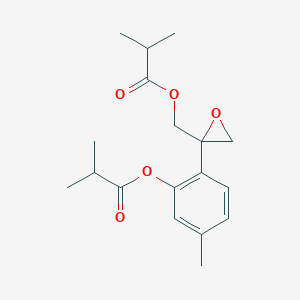

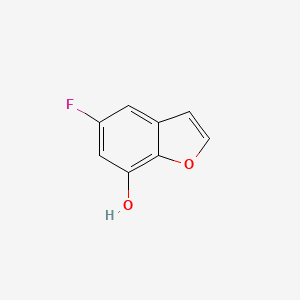

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)